五钾氢硫酸盐; 氢硫酸氧化物; 硫酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pentapotassium;hydrogen sulfate;oxido hydrogen sulfate;sulfate, also known as potassium peroxymonosulfate, is a compound with the chemical formula KHSO5. It is known for its strong oxidizing properties and is commonly used as an oxidizing agent in various applications. This white crystalline powder is widely utilized in swimming pool and spa water treatment, as well as in the cleaning and disinfection of household and industrial surfaces . Additionally, it is employed in the synthesis of organic compounds and as a bleaching agent in the textile industry .

科学研究应用

Potassium peroxymonosulfate has a wide range of scientific research applications, including:

Chemistry: It is used as an oxidizing agent in the synthesis of various organic compounds.

Biology: It is employed in the disinfection and sterilization of laboratory equipment and surfaces.

Medicine: It is used in the formulation of disinfectants and antiseptics.

Industry: It is utilized in water treatment, textile bleaching, and the cleaning of industrial equipment

作用机制

Target of Action

The compound, also known as Potassium Peroxymonosulfate , is primarily used as an oxidizing agent . It is the potassium salt of peroxymonosulfuric acid . The primary targets of this compound are substances that can be oxidized, which includes a wide range of organic compounds in various applications .

Mode of Action

As an oxidizing agent, Potassium Peroxymonosulfate works by accepting electrons from other substances in a redox reaction . This results in the oxidation of the substance, which can lead to various changes depending on the specific substance and context .

Biochemical Pathways

The exact biochemical pathways affected by Potassium Peroxymonosulfate can vary widely depending on the specific application and the substances being oxidized . In general, oxidation reactions can result in the breakdown of complex organic molecules, the inactivation of pathogens, or the modification of chemical structures .

Pharmacokinetics

As a strong oxidizing agent, it is likely to react quickly and be transformed upon contact with biological tissues .

Result of Action

The results of Potassium Peroxymonosulfate’s action are primarily the effects of its oxidation reactions . These can include the breakdown of harmful organic compounds, the inactivation of pathogens, or the bleaching of stains . The exact results will depend on the specific substances being oxidized .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Potassium Peroxymonosulfate . Factors such as pH, temperature, and the presence of other substances can affect the rate and extent of its oxidation reactions . For example, it is commonly used in swimming pools to keep the water clear, thus allowing chlorine in pools to work to sanitize the water rather than clarify the water, resulting in less chlorine needed to keep pools clean .

生化分析

Biochemical Properties

Pentapotassium;hydrogen sulfate;oxido hydrogen sulfate;sulfate plays a crucial role in biochemical reactions due to its oxidizing nature. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can oxidize sulfhydryl groups in proteins, leading to the formation of disulfide bonds. This interaction can alter the protein’s structure and function. Additionally, pentapotassium;hydrogen sulfate;oxido hydrogen sulfate;sulfate can act as an oxidizing agent in enzymatic reactions, facilitating the conversion of substrates to products .

Cellular Effects

Pentapotassium;hydrogen sulfate;oxido hydrogen sulfate;sulfate affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s oxidizing properties can lead to the activation of oxidative stress pathways, which in turn can affect gene expression and cellular metabolism. This can result in changes in cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of pentapotassium;hydrogen sulfate;oxido hydrogen sulfate;sulfate involves its ability to act as an oxidizing agent. It can bind to biomolecules and induce oxidation reactions, leading to changes in their structure and function. For instance, the compound can oxidize thiol groups in enzymes, resulting in enzyme inhibition or activation. Additionally, pentapotassium;hydrogen sulfate;oxido hydrogen sulfate;sulfate can influence gene expression by inducing oxidative stress, which can activate transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of pentapotassium;hydrogen sulfate;oxido hydrogen sulfate;sulfate can change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. For example, pentapotassium;hydrogen sulfate;oxido hydrogen sulfate;sulfate can degrade over time, leading to a decrease in its oxidizing power. This can affect its ability to induce oxidative stress and alter cellular processes. Long-term studies have shown that the compound can have lasting effects on cell function, including changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of pentapotassium;hydrogen sulfate;oxido hydrogen sulfate;sulfate vary with different dosages in animal models. At low doses, the compound can induce mild oxidative stress, leading to adaptive cellular responses. At high doses, pentapotassium;hydrogen sulfate;oxido hydrogen sulfate;sulfate can cause significant oxidative damage, resulting in cell death and tissue injury. Studies have shown that there are threshold effects, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .

Metabolic Pathways

Pentapotassium;hydrogen sulfate;oxido hydrogen sulfate;sulfate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate oxidation-reduction reactions. For example, the compound can participate in the oxidation of organic molecules, leading to the production of reactive oxygen species. These reactive oxygen species can further interact with other biomolecules, affecting metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, pentapotassium;hydrogen sulfate;oxido hydrogen sulfate;sulfate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. Additionally, the compound’s localization and accumulation can be influenced by its interactions with cellular components. For instance, pentapotassium;hydrogen sulfate;oxido hydrogen sulfate;sulfate can accumulate in specific cellular compartments, affecting its activity and function .

Subcellular Localization

The subcellular localization of pentapotassium;hydrogen sulfate;oxido hydrogen sulfate;sulfate can impact its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, pentapotassium;hydrogen sulfate;oxido hydrogen sulfate;sulfate can be localized to the mitochondria, where it can induce oxidative stress and affect mitochondrial function. This localization can influence the compound’s ability to modulate cellular processes and responses .

准备方法

Synthetic Routes and Reaction Conditions

The preparation of potassium peroxymonosulfate involves the reaction of potassium hydroxide (KOH) with peroxymonosulfuric acid (H2SO5). The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

KOH+H2SO5→KHSO5+H2O

Industrial Production Methods

In industrial settings, potassium peroxymonosulfate is produced by combining oleum (a solution of sulfur trioxide in sulfuric acid) with hydrogen peroxide. The resulting peroxysulfuric acid is then neutralized with potassium hydroxide to form the potassium peroxymonosulfate triple salt, which is a mixture of KHSO5, KHSO4, and K2SO4 .

化学反应分析

Types of Reactions

Potassium peroxymonosulfate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. It is a strong oxidizing agent and can oxidize a wide range of organic and inorganic compounds.

Common Reagents and Conditions

Common reagents used in reactions with potassium peroxymonosulfate include alcohols, aldehydes, and sulfides. The reactions are typically carried out under acidic conditions to enhance the oxidizing power of the compound .

Major Products Formed

Oxidation of Alcohols: Potassium peroxymonosulfate can oxidize alcohols to aldehydes or carboxylic acids.

Oxidation of Aldehydes: Aldehydes can be further oxidized to carboxylic acids.

Oxidation of Sulfides: Sulfides are oxidized to sulfones.

相似化合物的比较

Potassium peroxymonosulfate can be compared with other similar compounds, such as potassium persulfate and potassium permanganate.

Potassium Persulfate (K2S2O8): Like potassium peroxymonosulfate, potassium persulfate is a strong oxidizing agent. it is primarily used in polymerization reactions and as a bleaching agent in the paper and textile industries.

Potassium Permanganate (KMnO4): Potassium permanganate is another strong oxidizing agent used in water treatment, disinfection, and organic synthesis. .

Potassium peroxymonosulfate is unique in its ability to release active oxygen species, making it highly effective in disinfection and oxidation processes.

属性

CAS 编号 |

70693-62-8 |

|---|---|

分子式 |

H3K5O18S4 |

分子量 |

614.8 g/mol |

IUPAC 名称 |

pentapotassium;hydrogen sulfate;hydroxy sulfate;oxido sulfate |

InChI |

InChI=1S/5K.2H2O5S.2H2O4S/c;;;;;2*1-5-6(2,3)4;2*1-5(2,3)4/h;;;;;2*1H,(H,2,3,4);2*(H2,1,2,3,4)/q5*+1;;;;/p-5 |

InChI 键 |

HJKYXKSLRZKNSI-UHFFFAOYSA-I |

SMILES |

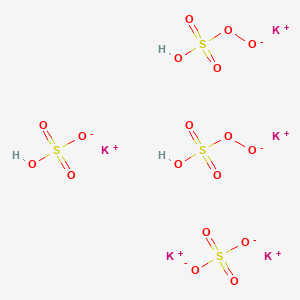

OS(=O)(=O)[O-].OS(=O)(=O)O[O-].OS(=O)(=O)O[O-].[O-]S(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+] |

规范 SMILES |

OOS(=O)(=O)[O-].OS(=O)(=O)[O-].OS(=O)(=O)[O-].[O-]OS(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+] |

Pictograms |

Oxidizer; Corrosive; Irritant; Health Hazard |

同义词 |

caroate oxone peroxymonosulfuric acid potassium salt potassium hydrogen persulfate potassium peroxomonosulfate potassium peroxymonosulfuric acid |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B1253126.png)

![(3aS,6E,10E,11aS)-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B1253127.png)

![(1S,2S,3R,5R,6R,8S,12S)-1,5,9,9-tetramethyl-10-oxatricyclo[6.2.2.02,6]dodecane-3,12-diol](/img/structure/B1253128.png)

![4-Methoxybenzoic acid [2-(4-bromophenyl)-4-oxo-3-quinazolinyl] ester](/img/structure/B1253145.png)

![2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-[(3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B1253150.png)